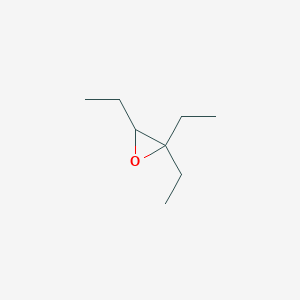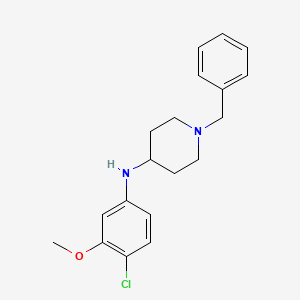
N-(2,4,5-Trimethoxybenzoyl)-morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethoxybenzoyl)morpholine is an organic compound that belongs to the class of benzoylmorpholines It is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,5-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,5-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,5-Trimethoxybenzoyl)morpholine+HCl
Industrial Production Methods
Industrial production methods for 4-(2,4,5-Trimethoxybenzoyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(2,4,5-Trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: The benzoyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can be hydrolyzed to yield 2,4,5-trimethoxybenzoic acid and morpholine.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide or pyridine).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Acyl Substitution: Substituted benzoylmorpholines.
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives of the benzoyl group.
Hydrolysis: 2,4,5-Trimethoxybenzoic acid and morpholine.
科学的研究の応用
4-(2,4,5-Trimethoxybenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with sedative and anxiolytic properties.
Material Science: The compound is used in the development of advanced materials with specific chemical and physical properties.
Biological Research: It serves as a tool for studying the interactions of benzoylmorpholines with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 4-(2,4,5-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets in the body. The compound is known to exert psychoactive effects, likely through its interaction with neurotransmitter receptors in the central nervous system . The exact molecular pathways and targets are still under investigation, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
類似化合物との比較
4-(2,4,5-Trimethoxybenzoyl)morpholine can be compared with other benzoylmorpholines, such as:
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but different substitution pattern on the benzoyl group.
4-(2,4-Dimethoxybenzoyl)morpholine: Lacks one methoxy group compared to 4-(2,4,5-Trimethoxybenzoyl)morpholine.
4-(2,5-Dimethoxybenzoyl)morpholine: Different substitution pattern on the benzoyl group.
The uniqueness of 4-(2,4,5-Trimethoxybenzoyl)morpholine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
64038-96-6 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC名 |
morpholin-4-yl-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-9-13(19-3)12(18-2)8-10(11)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
InChIキー |
SXUXHDBEQQRKOG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)





![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)





![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
